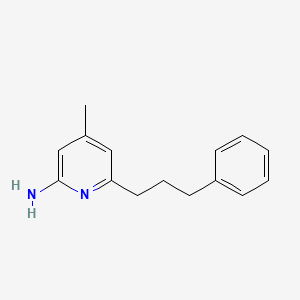
(2-chloro-4-methoxyphenyl)methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-chloro-4-methoxyphenyl)methanethiol is an organic compound characterized by the presence of a chloro group, a methoxy group, and a mercaptan (thiol) group attached to a benzyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2-chloro-4-methoxyphenyl)methanethiol can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4-methoxybenzyl chloride with sodium hydrosulfide. The reaction typically occurs in an aqueous medium under mild conditions, resulting in the formation of the desired mercaptan compound.
Industrial Production Methods
In industrial settings, the production of 2-chloro-4-methoxybenzyl mercaptan may involve more scalable processes, such as the use of continuous flow reactors. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2-chloro-4-methoxyphenyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The mercaptan group can be oxidized to form disulfides.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Reduction: The compound can be reduced to remove the chloro group, forming a simpler benzyl mercaptan derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base can be used to oxidize the mercaptan group.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions to substitute the chloro group.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve the reduction of the chloro group.
Major Products Formed
Oxidation: Disulfides
Substitution: Various substituted benzyl mercaptans
Reduction: Benzyl mercaptan derivatives
Applications De Recherche Scientifique
(2-chloro-4-methoxyphenyl)methanethiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive mercaptan group.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of (2-chloro-4-methoxyphenyl)methanethiol involves its interaction with various molecular targets. The mercaptan group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modification of protein function. The chloro and methoxy groups can also influence the compound’s reactivity and binding affinity to specific targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzyl mercaptan: Lacks the chloro group, making it less reactive in certain substitution reactions.
2-Chlorobenzyl mercaptan: Lacks the methoxy group, which can affect its solubility and reactivity.
4-Chlorobenzyl mercaptan: Similar structure but with the chloro group in a different position, leading to different reactivity and applications.
Uniqueness
(2-chloro-4-methoxyphenyl)methanethiol is unique due to the combination of the chloro, methoxy, and mercaptan groups on the benzyl ring. This combination provides a balance of reactivity and stability, making it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H9ClOS |
|---|---|
Poids moléculaire |
188.67 g/mol |
Nom IUPAC |
(2-chloro-4-methoxyphenyl)methanethiol |
InChI |
InChI=1S/C8H9ClOS/c1-10-7-3-2-6(5-11)8(9)4-7/h2-4,11H,5H2,1H3 |
Clé InChI |
WNRZZMBEORNQMB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)CS)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Chloro-4-[(5-fluoroquinazolin-4-yl)amino]phenol](/img/structure/B8422197.png)

![8-Pyrimidin-2-yl-8-aza-bicyclo[3.2.1]octan-3-one](/img/structure/B8422217.png)
![1-(Quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine-6-carbaldehyde](/img/structure/B8422225.png)


![N-{3-[3-(dimethylamino)propyl]-4-fluorophenyl}methylamine](/img/structure/B8422233.png)



